molecular formula C13H23NO3 B6197882 tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate CAS No. 2703774-13-2

tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate

Cat. No.: B6197882
CAS No.: 2703774-13-2
M. Wt: 241.33 g/mol
InChI Key: LAUDZGRQRZOSJN-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate: is an organic compound with the molecular formula C₁₃H₂₃NO₃ It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom, along with a 2,2-dimethyl-4-oxocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 2,2-dimethyl-4-oxocyclohexanone.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reactions are often catalyzed by acids or bases depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate may involve:

    Large-scale reactors: To handle the bulk quantities of reactants.

    Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.

    Purification processes: Including crystallization, distillation, or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with new substituents replacing the original groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl group can serve as a protecting group for amines in multi-step synthetic processes.

Biology and Medicine

    Drug Development:

    Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Mechanism of Action

The mechanism by which tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-oxocyclohexyl)carbamate: Lacks the 2,2-dimethyl substitution, leading to different reactivity and applications.

    tert-Butyl N-(4-oxocyclohexyl)carbamate: Differing position of the oxo group affects its chemical behavior.

Uniqueness

tert-Butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate is unique due to the presence of both the tert-butyl group and the 2,2-dimethyl-4-oxocyclohexyl moiety, which confer specific steric and electronic properties. These features make it particularly useful in applications requiring precise molecular interactions and stability.

Properties

CAS No.

2703774-13-2

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-10-7-6-9(15)8-13(10,4)5/h10H,6-8H2,1-5H3,(H,14,16)

InChI Key

LAUDZGRQRZOSJN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CCC1NC(=O)OC(C)(C)C)C

Purity

95

Origin of Product

United States

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